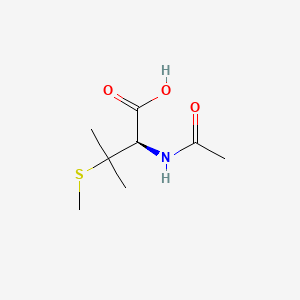

S-Methyl-N-acetylpenicillamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Methyl-N-acetylpenicillamine (hypothetical structure inferred from nomenclature) is a derivative of penicillamine, a thiol-containing amino acid. The name suggests an acetylated penicillamine derivative with a methyl group attached to the sulfur atom (-SMe). Such modifications are common in chelation therapy and pharmacological research. For example, N-Acetyl-D-penicillamine (NAP) and S-Nitroso-N-acetyl-DL-penicillamine (SNAP) are well-documented analogs with distinct functional groups and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of S-Methyl-N-acetylpenicillamine typically begins with N-acetylpenicillamine.

Methylation: The key step involves the methylation of the sulfur atom in N-acetylpenicillamine. This can be achieved using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at room temperature. The reaction mixture is stirred for several hours to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Nitric Oxide Release Mechanisms

SNAP releases NO through:

-

Photolysis : UV/visible light cleaves the S-N bond, releasing NO and forming disulfide bonds .

-

Thermal Decomposition : Elevated temperatures accelerate NO release (e.g., physiological conditions at 37°C) .

-

Transition Metal Catalysis : Copper ions promote SNAP degradation via redox cycling .

Kinetic Parameters :

Functional Group Reactivity

-

Thiol Protection : The thiolactone intermediate prevents unwanted oxidation during synthesis .

-

Nitroso Group Stability : SNAP’s stability is pH-dependent, with optimal NO release in slightly acidic to neutral conditions .

Comparative Reactivity of SNAP and Related Compounds

Key Research Findings

-

Biological Effects :

-

Material Characterization :

Stability and Storage

-

Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation .

-

Solubility : Soluble in methanol, water, and physiological buffers (pH 5–7) .

While data on "S-Methyl-N-acetylpenicillamine" remains unavailable, SNAP’s well-documented chemistry and biological activity highlight its versatility as a nitric oxide donor. Researchers should verify compound nomenclature to ensure alignment with intended study objectives.

Scientific Research Applications

Nitric Oxide Donor Properties

S-Methyl-N-acetylpenicillamine functions as a nitric oxide donor, which is significant in medical applications due to NO's roles in vasodilation, antimicrobial activity, and modulation of immune responses. The compound releases NO in a controlled manner, making it useful for:

- Antithrombotic Applications : this compound has been incorporated into polymers to create materials that release NO over extended periods. This property helps prevent thrombosis in medical devices such as catheters and stents, thereby enhancing their biocompatibility and reducing complications associated with blood clotting .

- Antimicrobial Effects : The release of NO from this compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that surfaces modified with this compound can reduce bacterial adhesion and viability, making it suitable for use in surgical implants and other medical devices .

Biomedical Material Development

The incorporation of this compound into biomedical materials has led to the development of innovative products with enhanced functionalities:

- Polymeric Materials : Research has focused on modifying polymers with this compound to create materials that can deliver NO at therapeutic levels. These materials have shown promise in improving the hemocompatibility of devices used in blood contact applications .

- Controlled Drug Delivery Systems : The compound's ability to release NO can be harnessed in drug delivery systems where precise control over the release rate is crucial. This is particularly relevant in cancer therapy and gene delivery applications, where localized treatment can enhance efficacy while minimizing systemic side effects .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Studies : In one study, surfaces treated with this compound showed a reduction of over 90% in viable Staphylococcus aureus after 3 hours of exposure, indicating its potential as an antimicrobial coating for medical devices .

- Antithrombotic Efficacy : Another research demonstrated that polymer films doped with this compound exhibited prolonged release of NO, which significantly inhibited platelet activation and adhesion compared to control materials. This suggests a promising application for improving the safety of long-term implants .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antithrombotic Materials | Polymers releasing NO to prevent thrombosis | Significant reduction in platelet adhesion; improved biocompatibility |

| Antimicrobial Coatings | Surfaces modified to reduce bacterial adhesion | Over 90% reduction in viable bacteria on treated surfaces |

| Drug Delivery Systems | Controlled release systems for localized treatment | Enhanced efficacy in cancer therapy and gene delivery applications |

Mechanism of Action

Molecular Targets and Pathways: S-Methyl-N-acetylpenicillamine exerts its effects primarily through its sulfur atom, which can interact with metal ions or thiol groups in proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound can also release nitric oxide (NO), a signaling molecule involved in vasodilation and other physiological processes.

Comparison with Similar Compounds

Key structural and functional differences among penicillamine derivatives are summarized below:

Table 1: Structural and Functional Comparison

Functional Group Analysis

- NAP (-SH) : The free thiol (-SH) group enables strong metal coordination, making it effective in treating heavy metal poisoning (e.g., mercury) . However, its reactivity with oxygen limits long-term stability .

- SNAP (-SNO): The S-nitroso group (-SNO) allows controlled NO release, useful in vasodilation and antimicrobial applications. Its molar extinction coefficient (ε335 = 519 M⁻¹cm⁻¹) facilitates quantitative analysis .

Stability and Reactivity

- Thermal Stability : NAP retains functionality at elevated temperatures, critical for industrial applications .

- pH Sensitivity: SNAP is stable in acidic buffers (pH 2.0) but degrades in alkaline conditions, releasing NO .

- Metabolic Fate : NAP undergoes minimal hepatic metabolism, with 80% excreted renally as the unchanged compound .

Biological Activity

S-Methyl-N-acetylpenicillamine (SNAP) is a derivative of penicillamine, which has garnered attention in pharmacological research due to its biological activities, particularly as a nitric oxide (NO) donor. This article explores the biological activity of SNAP, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

SNAP acts primarily as a nitric oxide donor , releasing NO upon decomposition. Nitric oxide is a versatile signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response modulation. The release of NO from SNAP can influence several biological pathways:

- Vasodilation : NO produced from SNAP promotes relaxation of vascular smooth muscle, leading to increased blood flow.

- Antimicrobial Activity : SNAP exhibits significant antibacterial properties, effectively reducing bacterial viability in various studies.

- Cell Signaling : The compound influences intracellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP).

Antimicrobial Properties

SNAP has shown promising results in combating bacterial infections. A study demonstrated that SNAP-infused silicone oil significantly reduced the viability of Escherichia coli and Staphylococcus aureus by over 66% and 94%, respectively, after 3 hours of exposure . This antimicrobial effect is attributed to the sustained release of NO, which disrupts bacterial cell functions.

In Vitro Studies

- Cardioprotection : Research indicated that SNAP can afford cardioprotection during post-ischemic reperfusion in isolated rat ventricular myocytes. The study found that SNAP influenced intracellular pH levels, contributing to its protective effects against ischemia .

- Inhibition of Ion Channels : A recent study highlighted SNAP's inhibitory effect on basolateral 10-pS Cl⁻ channels in the thick ascending limb of the nephron through a cGMP/PKG signaling pathway. This suggests potential applications in managing hypertension by regulating sodium chloride absorption .

Clinical Implications

SNAP has been investigated for its potential in treating conditions related to endothelial dysfunction and infections:

- Endothelial Function : SNAP's ability to enhance NO bioavailability may help treat diseases characterized by endothelial dysfunction .

- Wound Healing : Due to its vasodilatory and antimicrobial properties, SNAP is being explored for topical applications to accelerate wound healing and prevent infections .

Comparative Data Table

The following table summarizes the key biological activities and effects of this compound across various studies:

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing S-methyl-N-acetylpenicillamine in laboratory settings?

- Methodological Answer : Synthesis typically involves the alkylation of N-acetylpenicillamine using methylating agents like methyl iodide under controlled pH conditions (e.g., alkaline buffers). Characterization employs HPLC for purity assessment (>95%) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the thiol (-SH) group modification to the methyl thioether (-SMe) . For reproducibility, follow NIH preclinical guidelines to document reaction conditions, solvents, and purification steps (e.g., column chromatography) .

Q. How can researchers validate the stability of this compound in aqueous solutions for biological assays?

- Methodological Answer : Stability testing involves incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and analyzing degradation products via LC-MS over 24–72 hours. Include antioxidants (e.g., TCEP) to prevent thiol oxidation, and validate results using UV-Vis spectroscopy to track absorbance changes at 260 nm (indicative of disulfide formation) .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s metal-chelating properties in complex biological matrices?

- Methodological Answer : Use competitive binding assays with physiologically relevant metals (e.g., Cu²⁺, Zn²⁺) and quantify chelation efficiency via inductively coupled plasma mass spectrometry (ICP-MS). Control for matrix effects (e.g., serum proteins) by spiking human serum into buffer systems and validating with standard addition curves . Include negative controls with non-thiolated analogs to isolate the role of the methyl thioether group .

Q. How should researchers address contradictions in reported IC₅₀ values for this compound in enzyme inhibition studies?

- Methodological Answer : Discrepancies may arise from variations in enzyme sources (e.g., recombinant vs. tissue-extracted) or assay conditions (e.g., ionic strength, temperature). Replicate experiments using standardized protocols (NIH guidelines) and perform statistical meta-analyses of published data to identify confounding variables . Use dose-response curves with at least three independent replicates to improve reliability .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies without compromising its thiol-mediated activity?

- Methodological Answer : Employ prodrug formulations (e.g., ester derivatives) to enhance membrane permeability, followed by enzymatic cleavage in target tissues. Monitor bioavailability via LC-MS/MS in plasma and tissue homogenates. Validate activity retention using ex vivo assays (e.g., glutathione reductase inhibition) .

Q. Methodological Challenges and Solutions

Q. How can researchers mitigate oxidation artifacts when handling this compound in redox-sensitive assays?

- Methodological Answer : Conduct experiments under inert atmospheres (argon/glovebox) and use reducing agents (e.g., DTT, TCEP) at 1–5 mM concentrations. Validate oxidation state via Ellman’s assay for free thiol quantification and cross-check with X-ray crystallography if crystalline derivatives are available .

Q. What analytical techniques are most robust for distinguishing this compound from its structural analogs in mixed samples?

Properties

CAS No. |

34297-29-5 |

|---|---|

Molecular Formula |

C8H15NO3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-methyl-3-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C8H15NO3S/c1-5(10)9-6(7(11)12)8(2,3)13-4/h6H,1-4H3,(H,9,10)(H,11,12)/t6-/m1/s1 |

InChI Key |

CZLUCNVYZJBVPR-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(=O)N[C@H](C(=O)O)C(C)(C)SC |

Canonical SMILES |

CC(=O)NC(C(=O)O)C(C)(C)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.